4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13636116
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2O2 |
|---|---|
| Molecular Weight | 238.67 g/mol |
| IUPAC Name | 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H10N2O2.ClH/c1-7-9(8-5-3-2-4-6-8)12-13-10(7)11(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H |
| Standard InChI Key | HZJSBLZQKQEVHW-UHFFFAOYSA-N |
| SMILES | CC1=C(NN=C1C2=CC=CC=C2)C(=O)O.Cl |
| Canonical SMILES | CC1=C(NN=C1C2=CC=CC=C2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₁H₁₁ClN₂O₂, consisting of a pyrazole ring substituted with methyl (C-4), phenyl (C-5), and carboxylic acid (C-3) groups, with a hydrochloride counterion . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2287262-63-7 | |
| Molecular Weight | 238.7 g/mol | |
| Purity (Commercial) | ≥95% | |
| LogP (Partition Coefficient) | 2.4 | |
| Rotatable Bond Count | 2 | |
| Hydrogen Bond Donors | 2 |
The pyrazole ring adopts a planar configuration, with the phenyl group at C-5 and methyl at C-4 contributing to steric and electronic modulation. X-ray diffraction studies of analogous pyrazole-carboxylic acids reveal intramolecular hydrogen bonding between the carboxylic acid and pyrazole nitrogen, stabilizing the zwitterionic form in solid-state .
Synthesis and Optimization
The hydrochloride salt is typically synthesized via hydrolysis of ethyl pyrazole-3-carboxylate precursors under basic conditions, followed by acidification with HCl . A representative protocol involves:
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Ester Hydrolysis: Ethyl 4-methyl-5-phenyl-1H-pyrazole-3-carboxylate is treated with aqueous NaOH in methanol (20°C, 2 h), yielding the sodium carboxylate intermediate .
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Acidification: The intermediate is acidified with 1 M HCl to pH 3, precipitating the free carboxylic acid .
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Salt Formation: Reaction with HCl in a polar solvent (e.g., ethanol) produces the hydrochloride salt .
This method achieves yields >90%, with purification via silica gel chromatography . Scalability is limited by the need for anhydrous conditions during salt formation to avoid deliquescence .
Structural and Spectroscopic Characterization
X-ray Crystallography
Though no direct crystallographic data exists for this compound, studies on analogous pyrazole-carboxylic acids (e.g., 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid) reveal:
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Planar Pyrazole Ring: Dihedral angles <5° between the pyrazole and phenyl rings .
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Hydrogen Bonding: O–H···O interactions between carboxylic acid groups (2.65–2.70 Å) .
NMR Spectroscopy
¹H NMR (DMSO-d₆) of related compounds shows:
¹³C NMR confirms the carboxylate carbon at δ 162–168 ppm .
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water (<1 mg/mL) . Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 184–186°C (decomposition) | |
| Solubility in DMSO | ≥10 mg/mL | |
| Stability | Stable under inert gas (N₂/Ar) | |
| pKa (Predicted) | -3.81 ± 0.10 |
The low pKa reflects the strong electron-withdrawing effect of the pyrazole ring on the carboxylic acid group .
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